molecular formula C21H25N5O3S2 B3020575 (Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 498571-35-0

(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B3020575
CAS RN: 498571-35-0
M. Wt: 459.58
InChI Key: PFHBLEJKTORJMO-SSZFMOIBSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a pyrido[1,2-a]pyrimidin ring, and a thioxothiazolidinone ring . It is a derivative of quinazoline, a class of compounds known for their wide spectrum of medicinal values .


Molecular Structure Analysis

The molecular structure of this compound is likely confirmed by physicochemical and spectral characteristics, as is common practice in the synthesis of new compounds . Unfortunately, the exact details of these characteristics are not provided in the available resources.

Scientific Research Applications

These applications highlight the versatility of HEPES in scientific research, spanning from cell culture to specialized biochemical studies. Researchers continue to explore its unique properties and applications across diverse fields . If you need further information or have additional queries, feel free to ask! 😊

properties

IUPAC Name

(5Z)-3-ethyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S2/c1-3-25-20(29)16(31-21(25)30)13-15-18(24-9-7-23(8-10-24)11-12-27)22-17-14(2)5-4-6-26(17)19(15)28/h4-6,13,27H,3,7-12H2,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHBLEJKTORJMO-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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